molecular formula C8H16O3 B2684712 4-(Tert-butoxy)butanoic acid CAS No. 77161-85-4

4-(Tert-butoxy)butanoic acid

Cat. No.: B2684712
CAS No.: 77161-85-4
M. Wt: 160.213
InChI Key: VPQYEQPKLWDOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)butanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, where a tert-butoxy group is attached to the fourth carbon atom of the butanoic acid chain. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Future Directions

Future research directions could involve the use of 4-(Tert-butoxy)butanoic acid in the synthesis of other compounds. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . Additionally, the tert-butyl group has been used as a probe for NMR studies of macromolecular complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Tert-butoxy)butanoic acid can be synthesized through several methods. One common method involves the reaction of butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the use of tert-butyl chloride and butanoic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically involve refluxing the mixture to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be particularly effective in the synthesis of tert-butyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted butanoic acids depending on the substituent introduced.

Scientific Research Applications

4-(Tert-butoxy)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)butanoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis to release butanoic acid, which can then participate in metabolic pathways. The compound can also act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: The parent compound without the tert-butoxy group.

    4-Butoxybutanoic acid: Similar structure but with a butoxy group instead of a tert-butoxy group.

    tert-Butylbenzoic acid: Contains a tert-butyl group attached to a benzoic acid moiety.

Uniqueness

4-(Tert-butoxy)butanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties. This group increases the compound’s steric hindrance, affecting its reactivity and interactions with other molecules. The tert-butoxy group also enhances the compound’s stability, making it useful in various chemical and industrial applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)11-6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYEQPKLWDOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77161-85-4
Record name 4-(tert-butoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.